molecular formula C7H13BrN4O B3032403 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol CAS No. 1630763-78-8

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol

Cat. No.: B3032403
CAS No.: 1630763-78-8
M. Wt: 249.11
InChI Key: IVWWEHHTKGCBIR-UHFFFAOYSA-N
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Description

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom and a dimethylamino group attached to the triazole ring, along with a propanol side chain. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Dimethylation: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Propanol Side Chain: The final step involves the attachment of the propanol side chain through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: Triazole derivatives are studied for their potential as antifungal, antibacterial, and anticancer agents.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and biological pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and dimethylamino group can enhance the compound’s binding affinity and specificity. The propanol side chain may facilitate the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-chloro-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol
  • 3-[3-iodo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol
  • 3-[3-bromo-5-(methylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol

Uniqueness

3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol is unique due to the presence of the bromine atom and the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring and propanol side chain makes this compound a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

3-[3-bromo-5-(dimethylamino)-1,2,4-triazol-1-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN4O/c1-11(2)7-9-6(8)10-12(7)4-3-5-13/h13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWEHHTKGCBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NN1CCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202666
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630763-78-8
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630763-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-propanol, 3-bromo-5-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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